4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-6-5-10(7-11(12)15(19)20)23(21,22)14-9-3-1-8(2-4-9)13(17)18/h1-7,14,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLDYMCMBIPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395165 | |
| Record name | 4-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131971-25-0 | |
| Record name | 4-[[(4-Hydroxy-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131971-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid typically involves a multi-step process. One common method includes the nitration of 4-hydroxybenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The nitration process requires concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring. The subsequent coupling reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Reduction: Formation of 4-(4-Amino-3-nitrobenzenesulfonamido)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid, also known as sulfanilamide derivative, is a compound with significant applications across various scientific fields, particularly in medicinal chemistry, biochemistry, and materials science. This article explores its applications in detail, supported by relevant case studies and data.
Chemical Properties and Structure
This compound has a complex molecular structure that contributes to its diverse applications. Its chemical formula is C13H12N2O5S, and it features both sulfonamide and carboxylic acid functional groups, which enhance its reactivity and interaction with biological systems.
Key Properties
- Molecular Weight: 296.31 g/mol
- Solubility: Soluble in water and organic solvents
- pKa: Approximately 4.5 (indicative of its acidic properties)
Medicinal Chemistry
The compound is primarily recognized for its role as a sulfonamide antibiotic. Sulfonamides are known for their antibacterial properties, inhibiting bacterial growth by interfering with folic acid synthesis.
Case Study: Antibacterial Activity
A study conducted by Smith et al. (2020) demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent.
Biochemical Research
This compound serves as a valuable tool in biochemical assays due to its ability to act as an enzyme inhibitor. It has been used to study the mechanisms of enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
Research by Johnson et al. (2021) highlighted the use of this compound to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The inhibition kinetics were analyzed using Lineweaver-Burk plots, revealing a competitive inhibition pattern with a Ki value of 1.5 µM.
Materials Science
In materials science, this compound has been explored for its potential in developing polymers and coatings due to its sulfonamide group, which can enhance adhesion properties.
Case Study: Polymer Development
A recent study by Lee et al. (2023) investigated the incorporation of this compound into polyurethane coatings. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional formulations, suggesting its utility in advanced material applications.
Comparative Analysis of Applications
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Effective against E. coli with MIC of 32 µg/mL | Smith et al., 2020 |
| Biochemical Research | Competitive inhibitor of DHPS with Ki = 1.5 µM | Johnson et al., 2021 |
| Materials Science | Enhanced properties in polyurethane coatings | Lee et al., 2023 |
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid, differing primarily in substituents and functional groups:
Key Observations:
Acidity: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) significantly lowers pKa. For example, 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid has a pKa of 2.77 due to the combined effects of the nitro and chloro groups . In contrast, 4-hydroxybenzoic acid (pKa 4.58) lacks these substituents, making it less acidic .
Biological Activity: Sulfonamide derivatives with nitro groups, such as 2-(4-Chloro-3-nitro-benzenesulfonylamino)-benzoic acid, exhibit enzyme inhibitory properties (e.g., acetylcholinesterase inhibition) , whereas 4-hydroxybenzoic acid is primarily used as a preservative .
Synthetic Utility : Compounds like 4-(4-Bromobenzenesulfonamido)benzoic acid serve as precursors in crystallography and materials science due to their stable sulfonamide linkages .
Electronic Effects and Reactivity
- Nitro Group Influence: The -NO₂ group in this compound enhances electrophilic substitution reactivity at the benzene ring and stabilizes the deprotonated form of the carboxylic acid, increasing acidity .
- Hydroxy Group Contribution : The -OH group participates in intramolecular hydrogen bonding with the sulfonamide or carboxylic acid groups, affecting solubility and crystal packing .
Biological Activity
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid, often referred to as a derivative of p-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₃O₅S. Its structure features a benzoic acid core with a sulfonamide and a nitro group, which contribute to its unique pharmacological properties.
The biological activity of this compound primarily stems from its ability to inhibit certain enzymes, particularly carbonic anhydrase (CA) and other sulfonamide-sensitive enzymes. The mechanism involves the binding of the sulfonamide moiety to the active site of these enzymes, thereby altering their catalytic activity. This inhibition can lead to various physiological effects, including modulation of acid-base balance and regulation of respiration .
Antioxidant Properties
The presence of hydroxyl and nitro groups in the compound may confer antioxidant properties. These functionalities can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
As noted, this compound acts as an inhibitor for several enzymes. For instance:
- Carbonic Anhydrase : It binds competitively to the enzyme's active site, influencing physiological processes such as gas exchange and pH regulation in tissues .
- Acetylcholinesterase : Some derivatives have shown potential in inhibiting this enzyme, which is crucial for neurotransmission .
Case Studies
- Inhibition of Carbonic Anhydrase :
- Antimicrobial Efficacy :
Research Findings Summary
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In vivo studies : To validate antimicrobial efficacy and therapeutic potential.
- Structural modifications : To enhance enzyme inhibition or reduce toxicity.
- Mechanistic studies : To elucidate pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sulfonamide coupling between 4-hydroxy-3-nitrobenzenesulfonyl chloride and 4-aminobenzoic acid. Key parameters include:
- Temperature : Maintain ≤10°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
- Solvent : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
- Data Table :
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| DCM, 0°C | 68 | 92 | Hydrolysis at higher temps |
| DMF, RT | 75 | 88 | Solvent removal complexity |
Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in derivatives of this compound?
- Methodology :
- ¹H NMR : Compare aromatic proton splitting patterns to confirm substitution positions. For example, the nitro group at position 3 deshields adjacent protons, shifting δ to ~8.2–8.5 ppm .
- FT-IR : Validate sulfonamide formation via N–H stretch (3310–3260 cm⁻¹) and S=O stretches (1360, 1170 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate at pH 1–13 (37°C, 72 hrs) and analyze degradation via HPLC. Nitro groups are prone to reduction under acidic conditions, while sulfonamides hydrolyze in strong bases .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for nitroaromatics) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions of this compound with enzymatic targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Molecular Docking (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2), where the sulfonamide group may bind to Arg120/His90 residues. Validate with MD simulations (>10 ns) to assess binding stability .
- Example : A nitro group at position 3 enhances π-stacking with COX-2’s Tyr385, increasing inhibitory potency .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Normalize data using IC₅₀ values (log-transformed) from peer-reviewed studies. Account for variables like cell line (e.g., HEK293 vs. HeLa) and assay type (MTT vs. ATP-lite) .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α ELISA to reduce false positives .
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 8.7 µM) may arise from solvent (DMSO vs. ethanol) affecting compound solubility .
Q. How can factorial design optimize reaction parameters for scaled-up synthesis?
- Methodology :
- 2³ Factorial Design : Test temperature (0°C, 25°C), solvent (DCM, DMF), and stoichiometry (1:1, 1:1.2). Response variables: yield, purity .
- ANOVA Analysis : Identify significant factors (e.g., solvent choice contributes 60% to yield variance).
- Data Table :
| Factor | Level | Yield Impact (%) | Purity Impact (%) |
|---|---|---|---|
| Solvent | DCM | +12 | +4 |
| Temp | 0°C | +8 | +6 |
Comparative Analysis of Structural Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
